
Nonane, 2-methyl-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonane, 2-methyl-3-methylene-, also known as 2-Isopropyl-1-octene, is an organic compound with the molecular formula C₁₁H₂₂ and a molecular weight of 154.2924 g/mol . It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonane, 2-methyl-3-methylene- can be achieved through various organic reactions. One common method involves the alkylation of 1-octene with isopropyl magnesium bromide under controlled conditions. This reaction typically requires a catalyst such as palladium or nickel to facilitate the addition of the isopropyl group to the 1-octene .
Industrial Production Methods
In an industrial setting, the production of Nonane, 2-methyl-3-methylene- may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Nonane, 2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), Chlorine (Cl₂)
Major Products Formed
Oxidation: Alcohols, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Nonane, 2-methyl-3-methylene- has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Nonane, 2-methyl-3-methylene- involves its interaction with specific molecular targets and pathways. The compound’s double bond allows it to participate in various chemical reactions, such as addition and substitution, which can alter its structure and function. These interactions can affect biological systems by modifying the activity of enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Nonane, 3-methylene-: Another alkene with a similar structure but different positioning of the double bond.
2-Methyl-1-octene: A structural isomer with the double bond located at a different position.
2-Methyl-2-octene: Another isomer with the double bond at a different location.
Uniqueness
Nonane, 2-methyl-3-methylene- is unique due to its specific structural arrangement, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
55499-08-6 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
2-methyl-3-methylidenenonane |
InChI |
InChI=1S/C11H22/c1-5-6-7-8-9-11(4)10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
RSECDGYTKPKQHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


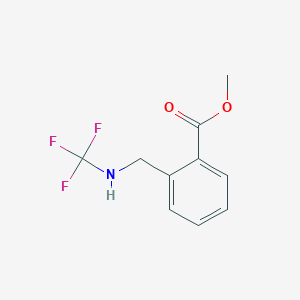
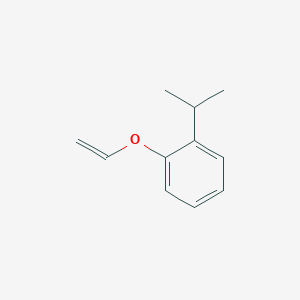
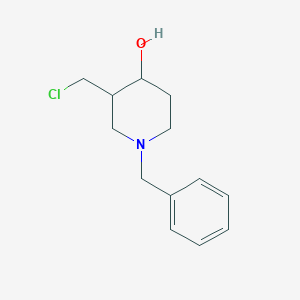

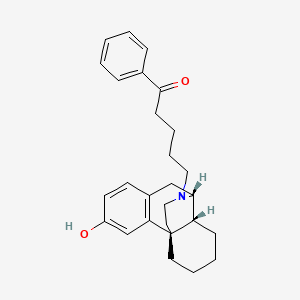
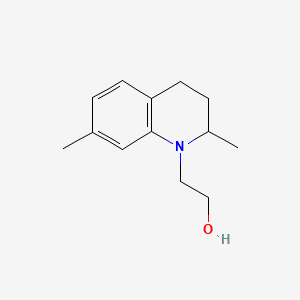
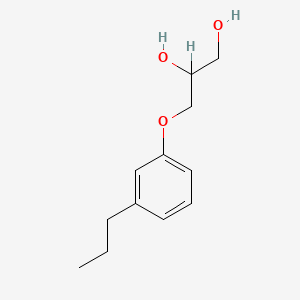
![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)
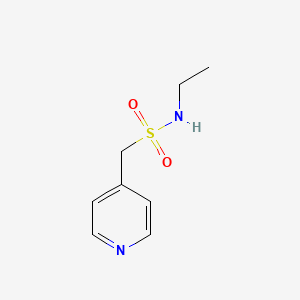
![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)

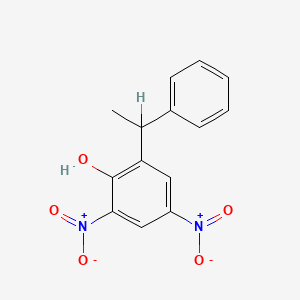
![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
